molecular formula C79H129N27O22 B549756 Nociceptin CAS No. 170713-75-4

Nociceptin

Cat. No.: B549756
CAS No.: 170713-75-4
M. Wt: 1809.0 g/mol
InChI Key: PULGYDLMFSFVBL-SMFNREODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nociceptin, also known as orphanin FQ, is a 17-amino acid neuropeptide that serves as the endogenous ligand for the this compound receptor (NOP). It is related to the kappa opioid receptor ligand dynorphin A but does not act at the classic opioid receptors (mu, kappa, and delta opioid receptors). This compound is widely distributed in the central nervous system, including the hypothalamus, brainstem, and forebrain, as well as in the ventral and dorsal horns of the spinal cord .

Scientific Research Applications

Nociceptin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Nociceptin, also known as Orphanin FQ (N/OFQ), is an endogenous neuropeptide that primarily targets the this compound/Orphanin FQ Peptide Receptor (NOP receptor) . The NOP receptor is a G protein-coupled receptor that activates Gi/o proteins, leading to an inhibition of neuronal activity . This receptor is widely expressed in the central nervous system, with a high density of receptors in regions involved in learning and memory .

Mode of Action

The binding of N/OFQ to the NOP receptor leads to the activation of Gi/o inhibitory G proteins. This results in the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of GIRK (inwardly rectifying) potassium channels . This interaction between N/OFQ and its target receptor induces changes in neuronal activity, modulating various physiological processes .

Biochemical Pathways

N/OFQ and the NOP receptor are involved in the regulation of several biochemical pathways. The activation of the NOP receptor by N/OFQ leads to the regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), causing a reduction in calcium currents and triggering changes in presynaptic calcium levels, thus affecting neurotransmission . This regulation of calcium channels by the NOP-nociceptin system has implications for various neurological conditions such as anxiety, addiction, and pain .

Result of Action

The activation of the NOP receptor by N/OFQ has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . In the nervous system, N/OFQ can have complex effects. For instance, while spinal N/OFQ is generally antinociceptive (reducing sensitivity to painful stimuli), supraspinal administration of N/OFQ can reverse the effects of opioids, leading to hyperalgesia (increased sensitivity to pain) .

Action Environment

The action of N/OFQ and its efficacy can be influenced by various environmental factors. For instance, the widespread anatomical distribution of the NOP receptor allows the modulation of several physiological processes by its endogenous agonist, N/OFQ . Furthermore, the NOP receptor has gained attention as a potential target for the development of ligands with therapeutic use in several pathophysiological states . .

Safety and Hazards

The safety data sheet for Nociceptin can be found on ChemicalBook .

Future Directions

The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .

Biochemical Analysis

Biochemical Properties

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

Preparation Methods

Synthetic Routes and Reaction Conditions

Nociceptin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection of amino acids using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. The industrial process also involves rigorous quality control measures to ensure the peptide meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Nociceptin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.

    Reduction: The disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

    Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and OxymaPure.

Major Products Formed

The major products formed from these reactions include oxidized this compound with disulfide bonds, reduced this compound with free thiol groups, and substituted this compound variants with altered amino acid sequences .

Comparison with Similar Compounds

Nociceptin is unique compared to other opioid peptides due to its distinct receptor and lack of activity at classic opioid receptors. Similar compounds include:

    Dynorphin A: Binds to kappa opioid receptors and has analgesic properties.

    Endorphins: Bind to mu opioid receptors and are involved in pain relief and euphoria.

    Enkephalins: Bind to delta opioid receptors and play a role in pain modulation and immune response.

This compound’s ability to act as both an opioid-like and anti-opioid peptide, along with its specific receptor, makes it a unique target for therapeutic development .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULGYDLMFSFVBL-SMFNREODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H129N27O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168933
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170713-75-4
Record name Nociceptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nociceptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCICEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.